3,4-Dihydro-2h-pyran-2-ylmethyl acetate
Overview
Description
3,4-Dihydro-2h-pyran-2-ylmethyl acetate is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20752. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
In crystallography, the compound and its derivatives have been analyzed for their molecular structures. For instance, the crystal structure of [(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate was studied, revealing its distorted half-boat conformation and the supramolecular chains formed through C—H⋯O interactions (Zukerman-Schpector et al., 2015).
Marine Fungal Compounds
Research on marine fungi led to the discovery of compounds related to 3,4-Dihydro-2h-pyran-2-ylmethyl acetate. For example, the marine fungus Penicillium sp. produced new compounds, one of which was structurally similar to this compound (Wu et al., 2010).
Polymer Chemistry
In the field of polymer chemistry, derivatives of this compound have been used to synthesize various polymers. For instance, alternating copolymers of dihydropyran-containing nucleic acid bases and maleic anhydride were synthesized, demonstrating the versatility of these compounds in creating novel polymeric materials (Han et al., 1992).
Chemical Synthesis
The compound and its derivatives play a crucial role in chemical synthesis. For example, a method for synthesizing methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]acetate was developed, showcasing the compound's utility in producing complex chemical structures (Zhang Guo-fu, 2012).
Catalysis
Some derivatives of this compound have been utilized as catalysts. For example, vanadyl(IV) acetate was used as a catalyst for the tetrahydropyranylation of alcohols, thiols, and phenols, highlighting the compound's role in facilitating chemical reactions (Choudary et al., 2001).
Antitumor Activity
Research has also explored the antitumor potential of polymers derived from this compound. For instance, the terpolymerization of 3,4-dihydro-2H-pyran was investigated for its antitumor activity, revealing the biomedical applications of these compounds (Can et al., 2005).
Properties
IUPAC Name |
3,4-dihydro-2H-pyran-2-ylmethyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-7(9)11-6-8-4-2-3-5-10-8/h3,5,8H,2,4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVZLQHUDLXMGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281208 | |
Record name | 3,4-dihydro-2h-pyran-2-ylmethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22347-71-3 | |
Record name | NSC20752 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20752 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-dihydro-2h-pyran-2-ylmethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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